An In-depth Technical Guide to 2,3-Dimethyl-2,3-diphenylbutane (CAS 1889-67-4)
An In-depth Technical Guide to 2,3-Dimethyl-2,3-diphenylbutane (CAS 1889-67-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethyl-2,3-diphenylbutane, also known by synonyms such as Dicumene and Bibenzyl, α,α,α',α'-tetramethyl-, is a symmetrically substituted hydrocarbon.[1] Its chemical structure consists of a butane (B89635) backbone with two methyl and two phenyl groups attached to the second and third carbon atoms.[2] This compound is a white to light yellow crystalline solid at room temperature.[1][3] It is primarily utilized in the polymer industry as a flame retardant synergist and a high-temperature radical initiator for crosslinking and grafting reactions.[4][5] Due to its industrial application, information regarding its biological activity and relevance to drug development is not available in the current scientific literature. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and key applications.
Physicochemical Properties
2,3-Dimethyl-2,3-diphenylbutane is a non-polar compound, rendering it insoluble in water but soluble in organic solvents like toluene.[2][5] Its bulky phenyl groups contribute to a relatively high melting and boiling point.[2]
| Property | Value | Source(s) |
| CAS Number | 1889-67-4 | [1] |
| Molecular Formula | C₁₈H₂₂ | [] |
| Molecular Weight | 238.37 g/mol | [] |
| Appearance | White to light yellow flakes or crystalline powder | [1][3] |
| Melting Point | 90 - 110 °C | [1][] |
| Boiling Point | 306.1 °C at 760 mmHg | [1][] |
| Density | 0.95 - 1.1 g/cm³ | [5][] |
| Flash Point | 142.7 °C | [1] |
| Water Solubility | Insoluble | [1] |
| logP | 6.08 | [7] |
Spectroscopic Data
Synthesis
A common method for the synthesis of 2,3-Dimethyl-2,3-diphenylbutane involves the radical coupling of cumene (B47948).
Experimental Protocol: Synthesis from Cumene
This protocol is based on methods described in the patent literature.[12]
Materials:
-
Cumene
-
An organic peroxide initiator (e.g., t-butyl peroxyalkyl monocarbonate)[12][13]
-
Reaction vessel with stirring and temperature control
Procedure:
-
Charge the reaction vessel with cumene.
-
Heat the cumene to a reaction temperature of 125-145 °C with stirring.[12][13]
-
Slowly add the organic peroxide initiator to the heated cumene over a period of several hours.[12]
-
After the addition is complete, maintain the reaction temperature for an additional period to ensure complete reaction.
-
Cool the reaction mixture to induce crystallization of the product.
-
Isolate the crude 2,3-Dimethyl-2,3-diphenylbutane by filtration.
-
The product can be further purified by recrystallization from a suitable solvent.
Applications
The primary applications of 2,3-Dimethyl-2,3-diphenylbutane are in the field of polymer chemistry.
Radical Initiator
Due to the relative weakness of the central carbon-carbon bond, 2,3-Dimethyl-2,3-diphenylbutane can undergo thermal decomposition at high temperatures (220-310 °C) to form two cumyl radicals.[13] These radicals can then initiate various polymerization, crosslinking, and grafting reactions.[4][14] This property is particularly useful in modifying polymers like polyethylene.[13]
Flame Retardant Synergist
2,3-Dimethyl-2,3-diphenylbutane is used as an environmentally friendly alternative to antimony trioxide as a flame retardant synergist, particularly in polypropylene (B1209903) and polystyrene.[4] In the event of a fire, the compound can generate radicals that interfere with the combustion reactions in the gas phase, thus slowing the spread of the flame.
Analytical Methods
High-performance liquid chromatography (HPLC) is a suitable method for the analysis of 2,3-Dimethyl-2,3-diphenylbutane.
Experimental Protocol: HPLC Analysis
This protocol provides a general framework for the HPLC analysis of 2,3-Dimethyl-2,3-diphenylbutane.[7][15]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water. Phosphoric acid or formic acid can be added to improve peak shape.[7][15]
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
Flow Rate: Typically 1.0 mL/min.
-
Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
Procedure:
-
Standard Preparation: Prepare a stock solution of 2,3-Dimethyl-2,3-diphenylbutane in the mobile phase or a suitable solvent. Prepare a series of working standards by serial dilution.
-
Sample Preparation: Dissolve the sample containing 2,3-Dimethyl-2,3-diphenylbutane in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is obtained. Inject the standards and samples and record the chromatograms.
-
Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of 2,3-Dimethyl-2,3-diphenylbutane in the samples from the calibration curve.
Relevance to Drug Development
Despite the audience of this guide including drug development professionals, extensive searches of scientific and patent literature did not reveal any information on the application of 2,3-Dimethyl-2,3-diphenylbutane in pharmacology, drug design, or as a therapeutic agent. Its established use is as an industrial chemical in the polymer industry. There is no evidence to suggest its involvement in any biological signaling pathways. One source mentions its use as a starting material for the synthesis of drug candidates, but provides no specific examples.[1]
Safety Information
2,3-Dimethyl-2,3-diphenylbutane may cause skin, eye, and respiratory tract irritation. It is recommended to handle this chemical with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area. For detailed safety information, consult the material safety data sheet (MSDS).
Conclusion
2,3-Dimethyl-2,3-diphenylbutane is a well-characterized industrial chemical with specific and valuable applications in polymer modification and flame retardancy. Its properties are dictated by its symmetrical, sterically hindered structure. While this guide provides a thorough overview of its chemistry and applications, it is important to note the absence of data regarding its biological effects and its non-relevance to the field of drug development based on currently available information.
References
- 1. Cas 1889-67-4,2,3-Dimethyl-2,3-diphenyl butane | lookchem [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1889-67-4 | CAS DataBase [m.chemicalbook.com]
- 4. 2,3-Dimethyl-2,3-diphenylbutane | 1889-67-4 [chemicalbook.com]
- 5. 2,3-Dimethyl-2,3-diphenylbutane [frdtech.com]
- 7. 2,3-Dimethyl-2,3-diphenylbutane | SIELC Technologies [sielc.com]
- 8. 2,3-dimethylbutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2,3-dimethylbutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. C-13 nmr spectrum of 2,3-dimethylbutane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2,3-dimethylbutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. 2,3-Dimethylbutane(79-29-8) 1H NMR spectrum [chemicalbook.com]
- 11. google.com [google.com]
- 12. JP2009173580A - Method for producing 2,3-dimethyl-2,3-diphenylbutane - Google Patents [patents.google.com]
- 13. 2,3-Dimethyl-2,3-diphenylbutane:Reactions, uses and Preparation_Chemicalbook [chemicalbook.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Separation of 2,3-Dimethyl-2,3-diphenylbutane on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
